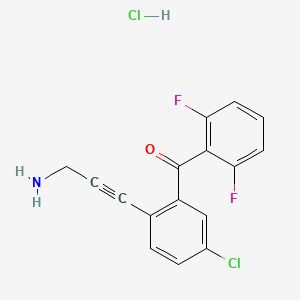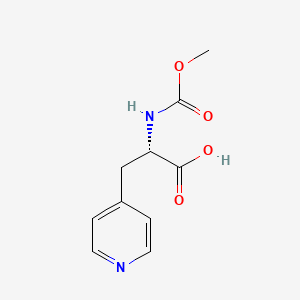
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with an additional amino group on the phenyl ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL typically involves the reduction of corresponding ketones or the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of 1-(3-nitrophenyl)propan-2-one using a chiral catalyst to obtain the desired (1R,2R) configuration. The nitro group is then reduced to an amino group using hydrogenation or other suitable reducing agents.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, where the nitro precursor is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the hydroxyl group can participate in additional interactions, stabilizing the compound within the target site. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-1-Amino-1-(3-aminophenyl)propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Amino-1-(3-aminophenyl)propan-2-OL: Without specific stereochemistry, this compound may exhibit different reactivity and biological effects.
1-Amino-1-(4-aminophenyl)propan-2-OL: A positional isomer with the amino group on the para position of the phenyl ring, leading to different chemical and biological properties.
Uniqueness
(1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and positional isomers. This makes it a valuable compound for targeted synthesis and research applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(3-aminophenyl)propan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,10-11H2,1H3/t6-,9+/m1/s1 |
Clé InChI |
MZRAWVWPFRLHMV-MUWHJKNJSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC(=CC=C1)N)N)O |
SMILES canonique |
CC(C(C1=CC(=CC=C1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



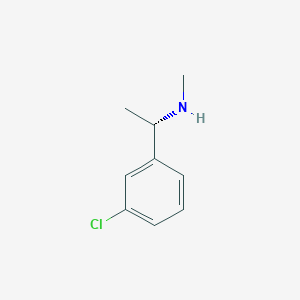

![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)

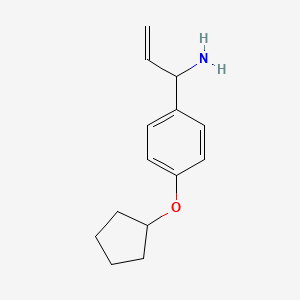

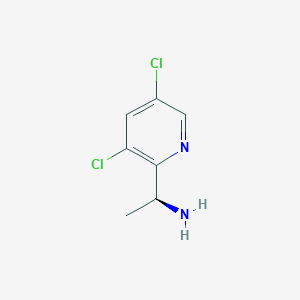
![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
